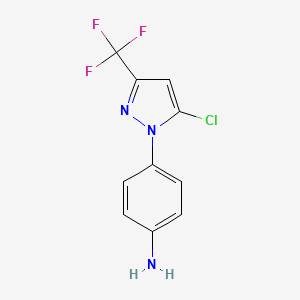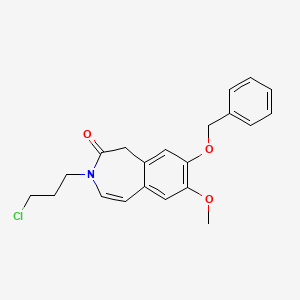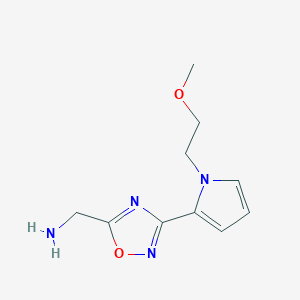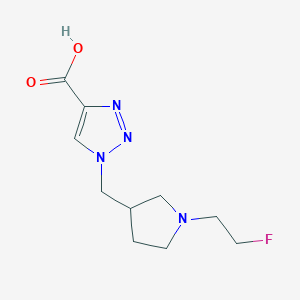![molecular formula C19H21BrN6O4S B13427376 N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide, also known as macitentan, is a potent dual endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound is known for its high oral efficacy and excellent pharmacokinetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide involves multiple steps. The process starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl group and the ethoxy linker. The final step involves the addition of the propyl-sulfamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted pyrimidines .
Applications De Recherche Scientifique
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dual endothelin receptor antagonists and their synthesis.
Biology: It is used in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: It is primarily used in the treatment of pulmonary arterial hypertension and has shown potential in the treatment of other cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide involves the inhibition of endothelin receptors, specifically the ET_A and ET_B receptors. By blocking these receptors, the compound prevents the binding of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and improving blood flow in patients with pulmonary arterial hypertension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bosentan: Another dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor antagonist that primarily targets the ET_A receptor.
Sitaxentan: A selective endothelin receptor antagonist that has been withdrawn from the market due to safety concerns.
Uniqueness
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide is unique due to its high oral efficacy, excellent pharmacokinetic properties, and dual inhibition of both ET_A and ET_B receptors. This makes it a highly effective treatment option for pulmonary arterial hypertension compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H21BrN6O4S |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-(propylsulfamoyl)-6-(2-pyrimidin-2-yloxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C19H21BrN6O4S/c1-2-8-25-31(27,28)26-17-16(14-4-6-15(20)7-5-14)18(24-13-23-17)29-11-12-30-19-21-9-3-10-22-19/h3-7,9-10,13,25H,2,8,11-12H2,1H3,(H,23,24,26) |
Clé InChI |
CKHUTZYQJNMFJR-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=CC=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


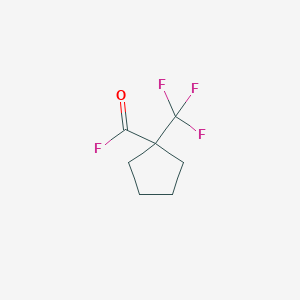
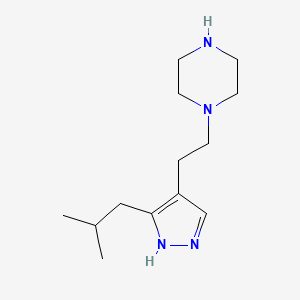
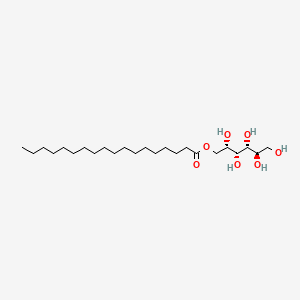
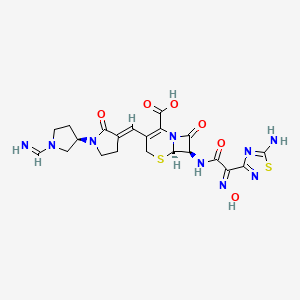
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)
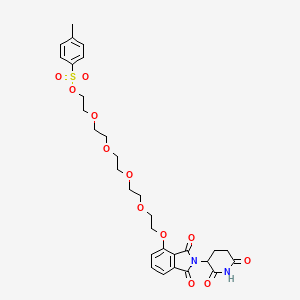
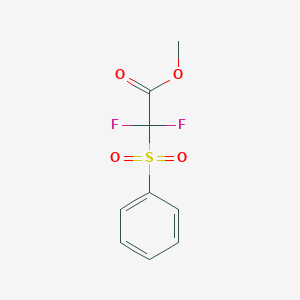
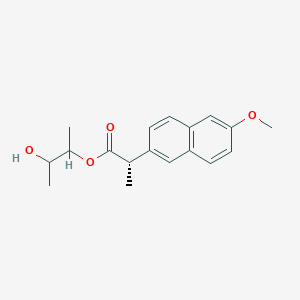
![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)
